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molecular formula C11H9NO B8738731 6-Vinyl-1H-indole-3-carbaldehyde

6-Vinyl-1H-indole-3-carbaldehyde

Cat. No. B8738731
M. Wt: 171.19 g/mol
InChI Key: GYGWLWFYPNSHCA-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

6-Vinyl-1H-indole-3-carbaldehyde (1.5 g, 8.76 mmol) was dissolved in THF (45 mL), Pd/C 10% (300 mg) was added and the solution was degassed 3 times replacing air by nitrogen and finally nitrogen by hydrogen. The reaction mixture was further stirred under hydrogen atmosphere 4 h and the catalyst was removed through a pad of Celite and washed with THF. The solvent was concentrated under and the crude residue was purified by flash column chromatography on silica gel (c-hexane to c-hexane/EtOAc 1:1) to give the desired compound. TLC, Rf (c-hexane/EtOAc 1:1)=0.40; MS (LC/MS): 174.1 [M+H]+, 196.1 [M+Na]+, 172.1 [M−H]−; tR (HPLC conditions a): 3.05 min.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[C:10]2[C:6]([C:7]([CH:12]=[O:13])=[CH:8][NH:9]2)=[CH:5][CH:4]=1)=[CH2:2]>C1COCC1.[Pd]>[CH2:1]([C:3]1[CH:11]=[C:10]2[C:6]([C:7]([CH:12]=[O:13])=[CH:8][NH:9]2)=[CH:5][CH:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(=C)C1=CC=C2C(=CNC2=C1)C=O
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was further stirred under hydrogen atmosphere 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was degassed 3 times
CUSTOM
Type
CUSTOM
Details
the catalyst was removed through a pad of Celite
WASH
Type
WASH
Details
washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under and the crude residue
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography on silica gel (c-hexane to c-hexane/EtOAc 1:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)C1=CC=C2C(=CNC2=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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